4-(3-Methylphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(m-Tolyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom The compound features a tolyl group (a methyl-substituted phenyl group) attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of m-tolyl-substituted nitriles with suitable reagents to form the pyrrole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(m-Tolyl)-1H-pyrrole-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(m-Tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic ring and the pyrrole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-(m-Tolyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for drug development or as a pharmacophore in medicinal chemistry.
Industry: It can be utilized in the development of materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolyl)-1H-pyrrole-3-carbonitrile: Similar structure with a para-substituted tolyl group.
4-(o-Tolyl)-1H-pyrrole-3-carbonitrile: Similar structure with an ortho-substituted tolyl group.
4-Phenyl-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
4-(m-Tolyl)-1H-pyrrole-3-carbonitrile is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
87388-13-4 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 |
InChI Key |
FEXNMFHQYMJGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
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